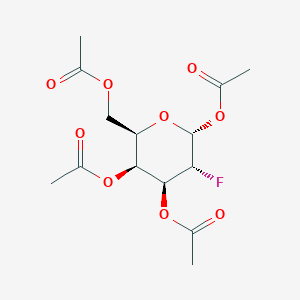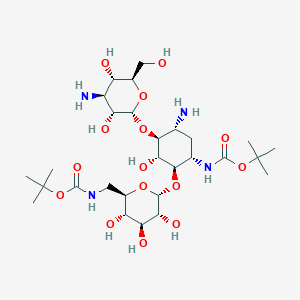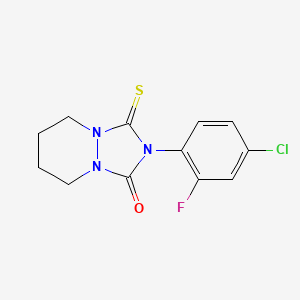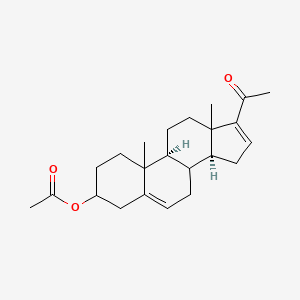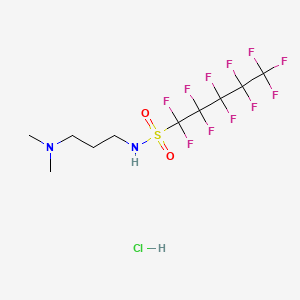
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride is a complex organic compound known for its unique chemical properties. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a highly fluorinated pentanesulfonamide moiety. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated pentanesulfonamide.
Reaction with Dimethylamino Propylamine: The fluorinated sulfonamide is then reacted with 3-(dimethylamino)propylamine under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving high yields and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and other functional group transformations.
Biology: The compound is employed in biochemical assays and as a labeling reagent for biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, often through the formation of covalent bonds.
Pathways Involved: It can modulate biochemical pathways by altering the structure and function of target molecules, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Commonly used in peptide synthesis and bioconjugation.
N-(3-Dimethylaminopropyl)methacrylamide: Used in the synthesis of pH-responsive hydrogels and other materials.
Uniqueness
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride is unique due to its highly fluorinated structure, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly valuable in applications requiring robust and durable materials.
Eigenschaften
CAS-Nummer |
68957-60-8 |
|---|---|
Molekularformel |
C10H13F11N2O2S.ClH C10H14ClF11N2O2S |
Molekulargewicht |
470.73 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H13F11N2O2S.ClH/c1-23(2)5-3-4-22-26(24,25)10(20,21)8(15,16)6(11,12)7(13,14)9(17,18)19;/h22H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
JMNCANKNSXHVCP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)
![[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)


![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)
